2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety. The presence of methyl groups at positions 2 and 4 adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of substituted quinoline derivatives. One common method involves the reaction of 2-methyl-3-(3,3-dichloroallyl)-4-hydroxyquinolines with appropriate reagents to form the desired furoquinoline structure . Another approach includes the use of o-arylalkynyl quinoline aldehydes with sodium sulfide nonahydrate (Na2S·9H2O) under mild conditions to yield the dihydrofuroquinoline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the furan ring or the quinoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-diones, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxyquinoline: Known for its biological activities, including antimicrobial properties.
2,4-Dimethylquinoline: Shares structural similarities but lacks the fused furan ring, resulting in different chemical properties.
2,3-Dihydro-4H-pyrano[3,2-c]quinoline: Another fused heterocyclic compound with distinct biological activities.
Uniqueness
2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline is unique due to its fused furan-quinoline structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2,4-dimethyl-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H13NO/c1-8-7-11-9(2)10-5-3-4-6-12(10)14-13(11)15-8/h3-6,8H,7H2,1-2H3 |
InChI Key |
HPSNIUICAUEOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C3=CC=CC=C3N=C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.